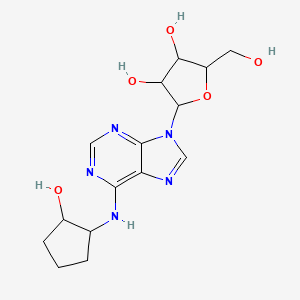

N-(2-Hydroxycyclopentyl)adenosine

Description

N-(2-Hydroxycyclopentyl)adenosine (also referred to as GR79236 in pharmacological studies) is a synthetic adenosine analog with a hydroxycyclopentyl substituent at the N⁶-position of the adenine moiety . This structural modification confers selective agonism at adenosine A₁ receptors, which are Gᵢ/o-coupled receptors that inhibit adenylyl cyclase activity and reduce cyclic AMP levels . The compound was first described in a patent by Glaxo Group Ltd. Its stereochemistry—specifically the (1S,trans)-configuration of the hydroxycyclopentyl group—is critical for receptor binding and functional activity .

Properties

IUPAC Name |

2-[6-[(2-hydroxycyclopentyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O5/c21-4-9-11(23)12(24)15(25-9)20-6-18-10-13(16-5-17-14(10)20)19-7-2-1-3-8(7)22/h5-9,11-12,15,21-24H,1-4H2,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWXTRVEUURNEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution at the N6 Position

The primary synthetic route involves nucleophilic substitution of the chlorine atom at the N6 position of 6-chloroadenosine with 2-hydroxycyclopentylamine. This method leverages the reactivity of the purine base under basic conditions.

Step 1: Protection of Ribose Hydroxyl Groups

To prevent side reactions at the 2', 3', and 5' hydroxyl groups of adenosine, protecting groups such as tert-butyldimethylsilyl (TBDMS) or isopropylidene are employed. For example:

-

TBDMS Protection : Adenosine is treated with TBDMS chloride in the presence of AgNO₃ and pyridine, yielding 2',3',5'-O-TBDMS-6-chloroadenosine.

-

Isopropylidene Protection : 2,2-Dimethoxypropane and catalytic p-toluenesulfonic acid are used to protect the 2',3'-diol, forming 2',3'-O,O-isopropylidene-6-chloroadenosine.

Step 2: N6 Substitution with 2-Hydroxycyclopentylamine

The protected 6-chloroadenosine derivative is reacted with 2-hydroxycyclopentylamine under basic conditions. Key conditions include:

For example, in the synthesis of N6-(2-hydroxycyclopentyl)adenosine derivatives, 6-chloroadenosine protected with isopropylidene is treated with 2-hydroxycyclopentylamine in ethanol under reflux, followed by deprotection with 2 M HCl.

Step 3: Deprotection of Ribose Hydroxyl Groups

The isopropylidene or TBDMS groups are removed under acidic conditions:

-

Isopropylidene Deprotection : 2 M HCl at 25°C for 2–4 hours.

-

TBDMS Deprotection : TBAF (tetrabutylammonium fluoride) in THF or HF-pyridine.

Challenges and Optimization Strategies

Regioselectivity and Side Reactions

Direct alkylation of 2-hydroxycyclopentanol with 6-chloroadenosine often leads to undesired O-alkylation at the cyclopentanol hydroxyl group. To mitigate this, researchers employ benzyloxycarbonyl (Cbz) or tert-butyldimethylsilyl (TBDMS) protection of the hydroxyl group before substitution. For instance:

-

Protection : 2-Hydroxycyclopentanol is treated with benzyl bromide and NaH in THF to form 2-benzyloxycyclopentanol.

-

Substitution : The protected cyclopentanol derivative is reacted with 6-chloroadenosine under basic conditions.

-

Deprotection : The benzyl group is removed via catalytic hydrogenation (H₂/Pd-C) or acidic hydrolysis.

Steric Hindrance

The bulky cyclopentyl group can hinder reaction kinetics. To address this, excess amine (2–10 equivalents) and prolonged reaction times (up to 5 days) are used.

Biological Activity and Structure-Activity Relationships (SAR)

Kinetic Binding Profiles

NanoBRET assays reveal slow association (k<sub>on</sub>) and dissociation (k<sub>off</sub>) kinetics for A₁R binding, indicative of a prolonged receptor residence time:

| Compound | A₁R k<sub>on</sub> (×10⁵ M⁻¹min⁻¹) | A₁R k<sub>off</sub> (min⁻¹) | Residence Time (min) |

|---|---|---|---|

| Adenosine | 1.65 | 0.048 | 21.15 |

| BnOCPA | 1.47 | 0.068 | 14.75 |

| 19 | 2.51 | 0.041 | 24.64 |

Data from. Residence Time = 1/k<sub>off</sub>.

Comparative Analysis of Synthetic Routes

Direct Substitution vs. Protected Cyclopentanol

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Direct Substitution | Simplified workflow | O-alkylation side products | 40–50 |

| Protected Cyclopentanol | High regioselectivity | Additional protection/deprotection steps | 58–85 |

Solvent and Base Optimization

| Solvent | Base | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| THF | NaH | 0°C | 4h | 58 |

| Ethanol | DIPEA | 80°C | 24h | 85 |

| DMF | K₂CO₃ | 25°C | 72h | 45 |

Industrial-Scale Synthesis Considerations

Scalability and Cost-Effectiveness

-

Protecting Groups : TBDMS is preferred for large-scale synthesis due to lower cost and ease of removal compared to isopropylidene.

-

Reaction Vessels : Pressure reactors are used for high-temperature reactions (e.g., 100–105°C) to enhance yield and reduce reaction time.

-

Purification : Crystallization from DCM or recrystallization with dimethylsulfoxide (DMSO) and water ensures >99% purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxycyclopentyl)adenosine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives .

Scientific Research Applications

Table 1: Summary of Research Applications

| Field | Application Description |

|---|---|

| Chemistry | Used as a model compound to study interactions with adenosine receptors. |

| Biology | Investigated for its role in modulating cellular signaling pathways. |

| Medicine | Explored for potential treatment of cardiovascular diseases, diabetes, and obesity. |

| Industry | Utilized in developing new pharmacological agents targeting adenosine receptors. |

Cardiovascular Disorders

Research indicates that N-(2-Hydroxycyclopentyl)adenosine may have cardioprotective effects by modulating heart rate and myocardial oxygen consumption without causing adverse effects typically associated with adenosine receptor activation, such as bradycardia or hypotension. Its selective action on A1 receptors can help manage conditions like ischemia and heart failure.

Metabolic Disorders

The compound's ability to inhibit lipolysis and promote glucose uptake positions it as a promising candidate for treating metabolic disorders such as type 2 diabetes and obesity . Studies have shown that selective A1 receptor agonists can enhance insulin sensitivity and reduce hyperglycemia.

Pain Management

This compound has been evaluated for its analgesic properties. Its unique mechanism allows it to inhibit excitatory synaptic transmission without the sedative effects commonly seen with other analgesics . This makes it a potential candidate for chronic pain management therapies.

Case Studies and Experimental Findings

Several studies have focused on the therapeutic applications of this compound:

- In vivo studies demonstrated that this compound effectively reduced pain in models of chronic neuropathic pain without inducing sedation or respiratory depression, highlighting its safety profile .

- Research into its effects on glucose metabolism showed significant improvements in glucose tolerance tests in diabetic animal models, suggesting its utility in managing diabetes.

Mechanism of Action

N-(2-Hydroxycyclopentyl)adenosine exerts its effects primarily through the activation of A1 adenosine receptors. This activation leads to the inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels subsequently inhibits lipolysis and promotes glucose uptake in adipocytes . The compound also affects cardiovascular function by inducing bradycardia and hypotension through its action on myocardial and vascular A1 receptors .

Comparison with Similar Compounds

Comparison with Similar Adenosine Receptor Agonists

Adenosine receptor agonists vary in selectivity and potency depending on their structural modifications. Below is a detailed comparison of N-(2-Hydroxycyclopentyl)adenosine (GR79236) with key analogs:

Receptor Selectivity and Potency

Key Findings :

- Potency Hierarchy : In rat colonic muscularis mucosae (RCMM), GR79236 exhibits potency comparable to R-PIA but lower than CPA. The rank order is CPA > GR79236 = R-PIA > NECA > CGS21680 .

- Receptor Specificity: GR79236’s A₁ selectivity is confirmed by antagonism studies with DPCPX (A₁-selective antagonist), which blocks its contractile effects in RCMM (pKᴮ = 9.2–9.5) . In contrast, non-selective agonists like NECA activate multiple receptor subtypes, necessitating higher concentrations for A₁-mediated responses .

- Partial Agonism : R-PIA and S-PIA (its stereoisomer) act as partial agonists in RCMM, whereas GR79236 demonstrates full agonism .

Structural and Functional Differences

- Hydroxycyclopentyl vs. Cyclopentyl (CPA): The hydroxyl group in GR79236 enhances solubility and may influence receptor binding kinetics compared to CPA’s non-polar cyclopentyl group. However, CPA’s simpler structure contributes to its higher A₁ potency .

- Stereochemical Effects: GR79236’s (1S,trans)-configuration is essential for activity.

- A₂ vs.

Research Implications and Therapeutic Potential

GR79236’s high A₁ selectivity makes it a valuable tool for studying A₁ receptor pathways in conditions like ischemia, arrhythmias, and metabolic disorders. Comparatively, CPA remains the gold-standard A₁ agonist due to its unmatched potency, while GR79236 offers improved solubility and stereochemical specificity.

Biological Activity

N-(2-Hydroxycyclopentyl)adenosine is a derivative of adenosine that has garnered attention for its biological activity, particularly as an agonist for adenosine receptors (ARs). This compound exhibits selective activity towards the A1 receptor subtype, which is significant due to the receptor's involvement in various physiological and pathological processes.

Overview of Adenosine Receptors

Adenosine receptors are a class of G protein-coupled receptors that mediate the effects of adenosine, a nucleoside involved in numerous biological functions. There are four main subtypes: A1, A2A, A2B, and A3. Each subtype has distinct signaling pathways and tissue distributions, contributing to their roles in cardiovascular, neurological, and inflammatory responses .

Biological Activity of this compound

-

Receptor Selectivity :

- This compound primarily acts as an agonist at the A1 receptor. Studies have demonstrated that this compound exhibits a strong preference for the A1 receptor over other subtypes, such as A2A and A2B .

- In yeast expression systems designed to study receptor signaling, this compound showed significant activation of the A1 receptor while displaying minimal activity at the A2A and A2B receptors .

- Mechanism of Action :

-

Pharmacological Implications :

- Given its selective action on the A1 receptor, this compound holds potential therapeutic applications in treating conditions like ischemia, heart failure, and neurodegenerative diseases. The compound's ability to modulate neurotransmitter release also suggests its relevance in neurological disorders .

Table 1: Biological Activity Data Summary

Case Study: Cardioprotection

In a study exploring the cardioprotective effects of this compound, researchers observed that administration of this compound in models of myocardial ischemia resulted in reduced infarct size and improved cardiac function post-ischemia. This effect was attributed to its action on the A1 receptor, which plays a crucial role in protecting cardiac tissues from ischemic damage .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Hydroxycyclopentyl)adenosine, and how can stereochemical purity be optimized?

- Methodological Answer : The synthesis of this compound involves regioselective alkylation of adenosine derivatives. A common approach uses tert-butyl carbamate (Boc) protective groups to shield reactive hydroxyl and amine groups during cyclopentyl substitution. For stereochemical control, chiral catalysts (e.g., Rhodium-DuPhos complexes) or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can ensure enantiomeric excess. Post-synthesis, purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity. Structural validation requires H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should employ accelerated degradation protocols:

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λ = 260 nm for adenosine analogs) and quantify intact compound using LC-MS/MS.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Long-term stability requires storage at -20°C under inert gas (N/Ar), validated by periodic HPLC analysis .

Q. What in vitro assays are suitable for evaluating the adenosine receptor binding affinity of this compound?

- Methodological Answer : Radioligand displacement assays using H-labeled agonists/antagonists (e.g., H-CGS21680 for A receptors) are standard. Transfected HEK293 cells expressing human A, A, A, or A receptors are incubated with the compound (1 nM–10 µM). Competitive binding curves (analyzed via GraphPad Prism) yield IC values. Cross-reactivity with other receptors (e.g., P1 purinergic) must be tested to confirm selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor affinity data and in vivo pharmacological activity for this compound?

- Methodological Answer : Discrepancies often arise due to species-specific receptor expression or metabolic instability. Solutions include:

- Species Comparison : Repeat binding assays using rodent or non-human primate receptors (e.g., rat A receptors exhibit distinct ligand selectivity vs. human).

- Metabolite Profiling : Administer the compound in vivo (rodent models) and analyze plasma/tissue extracts via LC-HRMS to identify active metabolites.

- Pharmacokinetic Modeling : Integrate in vitro metabolic clearance (using liver microsomes) and plasma protein binding data to predict bioavailability .

Q. What strategies are effective for determining the metabolic fate of this compound in preclinical models?

- Methodological Answer : Use isotope-labeled analogs (e.g., C/H) to track biotransformation. Administer the compound intravenously/orally to rodents, collect blood/bile/urine samples, and extract metabolites via solid-phase extraction (SPE). Structural identification employs:

- LC-HRMS/MS : Fragmentation patterns distinguish hydroxylation, glucuronidation, or sulfation.

- Enzyme Inhibition : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .

Q. How can X-ray crystallography elucidate the binding mode of this compound to adenosine receptors?

- Methodological Answer : Co-crystallize the compound with engineered receptor constructs (e.g., A receptor fused to lysozyme for stability). Use synchrotron radiation (e.g., Diamond Light Source) for high-resolution data collection. Molecular dynamics simulations (e.g., AMBER software) refine hydrogen-bonding interactions between the cyclopentyl hydroxyl group and receptor residues (e.g., His264 in A). Validate via site-directed mutagenesis .

Q. What experimental designs mitigate cytotoxicity risks during long-term exposure studies of this compound?

- Methodological Answer :

- In Vitro Screening : Use MTT/WST-1 assays on HepG2 and HEK293 cells at supra-physiological concentrations (10–100 µM).

- Genotoxicity : Perform Ames tests (bacterial reverse mutation) and micronucleus assays in mammalian cells.

- In Vivo Tolerability : Conduct 28-day repeated-dose toxicity studies in rodents, monitoring hematological, hepatic, and renal biomarkers .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacokinetic profile of this compound analogs?

- Methodological Answer : Systematically modify substituents (e.g., replacing the cyclopentyl hydroxyl with fluorine or methyl groups) and assess:

- Lipophilicity : LogP values via shake-flask method.

- Membrane Permeability : Caco-2 cell monolayers.

- Metabolic Stability : Incubation with human liver microsomes (HLMs) and CYP isoform-specific probes.

Prioritize analogs with balanced LogP (1–3) and >30% remaining parent compound after 1-hour HLM incubation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.